2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide
Description
2-Amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a benzoyl group at position 3, an amino group at position 2, and a carboxamide moiety substituted with a 3-chloro-4-methylphenyl group. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aryl ring may influence its physicochemical properties and binding interactions with biological targets.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-14-10-11-16(13-17(14)24)26-23(29)19-18-9-5-6-12-27(18)21(20(19)25)22(28)15-7-3-2-4-8-15/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGKICZKDSIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives typically work by interacting with their target receptors, leading to a series of biochemical reactions that result in their therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, and more.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, reduced oxidative stress, inhibited microbial growth, disrupted tubercular infection, regulated glucose metabolism, inhibited malaria parasite lifecycle, and reduced cholinesterase activity.
Biological Activity
2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and case studies.
Synthesis
The compound is synthesized through a series of multi-step organic reactions, including:
- Formation of the Indolizine Core : This involves cyclization reactions using pyridine derivatives and alkynes or alkenes under acidic or basic conditions.
- Introduction of the Benzoyl Group : Achieved via Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst.
- Amination : The amino group is introduced through nucleophilic substitution reactions using ammonia or amine derivatives.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to alterations in cellular pathways and therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro tests showed that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance:
- IC50 Values : The IC50 values for different cancer cell lines are summarized in Table 1.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values are detailed in Table 2.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
Case Studies
- Anticancer Study : A study involving MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : In a separate study, the compound was tested against Candida albicans, where it demonstrated potent antifungal activity comparable to established antifungal agents.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with minimal toxicity observed in normal cell lines at therapeutic concentrations.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile indicates that the compound possesses drug-like characteristics suitable for further development.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Aromatic Rings: The target compound features a 3-chloro-4-methylphenyl group, combining steric bulk (methyl) and halogen-mediated electronic effects (chloro). In contrast, Analog 1 has a simpler 2-chlorophenyl group, which lacks steric hindrance but retains halogen-based polarity. Analog 3 replaces chlorine with bromine in the benzoyl group, increasing molecular weight (464.3 vs.
Benzoyl vs. Methoxybenzoyl Groups :
- The target compound and Analog 1 differ in their acyl substituents: benzoyl (electron-neutral) vs. 4-methoxybenzoyl (electron-rich due to methoxy). This may alter π-π stacking interactions in biological systems.
Carboxamide Substitutions :
- The target compound ’s N-(3-chloro-4-methylphenyl) group introduces ortho-substitution effects, which could sterically hinder binding to enzymes compared to Analog 2’s N-(2-methoxyphenyl), where methoxy enhances solubility.
Research Methodologies and Structural Confirmation
Structural assignments for related compounds rely on advanced techniques such as:
Q & A
Q. What are the established synthetic routes for 2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .
- Functionalization : Introduction of the amino group via nucleophilic substitution and the carboxamide moiety using coupling agents like EDCI or DCC .
- Benzoylation : Electrophilic aromatic substitution with benzoyl chloride under acidic/basic conditions . Key parameters include solvent choice (e.g., DMF for solubility), temperature control (60–120°C), and purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic shifts for the indolizine core (δ 7.2–8.5 ppm for aromatic protons) and carboxamide (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated for C24H20ClN3O2: 418.12) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. What preliminary biological activities have been reported for this compound?
Studies suggest enzyme inhibition (e.g., viral replication enzymes) and potential anticancer activity, likely due to the indolizine scaffold’s ability to intercalate DNA or disrupt protein-protein interactions . In vitro assays show IC50 values in the micromolar range against specific cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological assay results for this compound?
Contradictions may arise from assay conditions (e.g., pH, solvent effects) or target specificity. Mitigation strategies include:
- Dose-Response Validation : Replicate assays across multiple concentrations to confirm activity thresholds .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions .
- Structural Analog Comparison : Test derivatives (e.g., halogen-substituted analogs) to isolate pharmacophore contributions .
Q. What computational approaches are recommended for predicting this compound’s binding modes with therapeutic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., viral proteases), focusing on the benzoyl group’s π-π stacking and the chloro-methylphenyl moiety’s hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. CH3) on bioactivity .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal Stability : Degrades above 150°C (DSC/TGA data); store at –20°C in amber vials to prevent photolysis .
- pH Sensitivity : Hydrolyzes in strongly acidic/basic conditions (pH <2 or >10), confirmed via HPLC monitoring .
- Solvent Compatibility : Stable in DMSO and DMF but precipitates in aqueous buffers >5% v/v; use sonication for reconstitution .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of indolizine derivatives?
- Chiral Catalysts : Employ Pd-BINAP complexes for enantioselective cyclization (up to 90% ee) .
- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative separation .
- Crystallization-Induced Asymmetric Transformation : Leverage differential solubility of enantiomers in ethanol/water mixtures .
Data Contradiction Analysis
Q. Why do enzymatic inhibition assays show variability across studies?
- Enzyme Source Differences : Recombinant vs. native enzymes may have divergent cofactor requirements .
- Substrate Competition : The benzoyl group may compete with natural substrates (e.g., ATP in kinases), requiring Michaelis-Menten kinetics validation .
- Redox Interference : Indolizine’s electron-rich core might act as a redox cycler in colorimetric assays (e.g., MTT), necessitating orthogonal assays (e.g., fluorescence-based) .
Methodological Recommendations
Q. What in vitro models best predict in vivo efficacy for this compound?
- 3D Tumor Spheroids : Mimic tumor microenvironments better than monolayer cultures; assess penetration via confocal microscopy .
- Primary Cell Lines : Use patient-derived cells to capture genetic heterogeneity .
- Blood-Brain Barrier (BBB) Models : Evaluate CNS applicability using co-cultures of endothelial cells and astrocytes .
Q. How to design structure-activity relationship (SAR) studies for indolizine analogs?
- Core Modifications : Synthesize analogs with fused rings (e.g., pyrroloindolizine) to enhance rigidity .
- Substituent Scanning : Systematically vary substituents at positions 2 (amino), 3 (benzoyl), and N-aryl groups .
- Biological Profiling : Test analogs against panels of cancer, bacterial, and viral targets to identify polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
